molecular formula C17H14FN3O2S B11378976 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11378976
M. Wt: 343.4 g/mol
InChI Key: FFJMAIVNJDEHDW-UHFFFAOYSA-N
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Description

3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The molecular structure incorporates a 3-ethoxybenzamide group and a 4-fluorophenyl substituent, which are common pharmacophores designed to influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The 1,2,4-thiadiazole ring is recognized as a privileged structure in pharmaceutical research due to its versatility and potential to interact with diverse enzymes and receptors . Compounds based on the 1,2,4-thiadiazole nucleus are investigated for their broad and potent biological activities. This scaffold is considered a key synthon for the development of novel therapeutic agents, and its derivatives are frequently explored as core structures in mechanism-based drug design campaigns . The specific substitution pattern on this compound suggests its potential utility as a key intermediate or building block in organic synthesis for constructing more complex chemical entities. Researchers may find this compound valuable for probing biological mechanisms or as a precursor in the development of molecules with tailored properties for basic scientific research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H14FN3O2S/c1-2-23-14-5-3-4-12(10-14)16(22)20-17-19-15(21-24-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,20,21,22)

InChI Key

FFJMAIVNJDEHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,2,4-thiadiazole ring is commonly synthesized via cyclocondensation of thiourea derivatives with nitriles. For example, 3-(4-fluorophenyl)-5-amino-1,2,4-thiadiazole can be prepared by reacting 4-fluorophenylacetonitrile with thiourea in the presence of iodine as an oxidizing agent. This method proceeds via intermediate thioamide formation, followed by cyclization:

4-Fluorophenylacetonitrile+ThioureaI2,Δ3-(4-Fluorophenyl)-5-amino-1,2,4-thiadiazole\text{4-Fluorophenylacetonitrile} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{3-(4-Fluorophenyl)-5-amino-1,2,4-thiadiazole}

Reaction conditions (Table 1):

Starting MaterialsReagents/ConditionsYieldReference
4-FluorophenylacetonitrileThiourea, I₂, EtOH, reflux68%
PhenylacetonitrileThiourea, H₂O₂, HCl, RT72%

This method is limited by the need for stoichiometric oxidants and moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates thiadiazole formation. Aryl nitriles and thioamides react under MWI (100°C, 10 min) with NH₄F/Al₂O₃ catalysis to yield 3,5-disubstituted thiadiazoles in 85–90% yields. For example:

4-Fluorophenylacetonitrile+Methyl thioamideNH₄F/Al₂O₃, MWI3-(4-Fluorophenyl)-5-methyl-1,2,4-thiadiazole\text{4-Fluorophenylacetonitrile} + \text{Methyl thioamide} \xrightarrow{\text{NH₄F/Al₂O₃, MWI}} \text{3-(4-Fluorophenyl)-5-methyl-1,2,4-thiadiazole}

Functionalization of the Thiadiazole Ring

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced at position 3 of the thiadiazole via nucleophilic aromatic substitution (NAS) or cross-coupling. A Suzuki-Miyaura coupling using 3-bromo-1,2,4-thiadiazole and 4-fluorophenylboronic acid has been reported, though yields are suboptimal (45–55%) due to poor reactivity of the thiadiazole bromide.

Regioselective Amination at Position 5

5-Amino-1,2,4-thiadiazoles are critical intermediates for subsequent acylation. These are synthesized by treating 3-substituted thiadiazoles with hydroxylamine hydrochloride under basic conditions:

3-(4-Fluorophenyl)-1,2,4-thiadiazole+NH₂OH\cdotpHClNaHCO₃, EtOH5-Amino-3-(4-fluorophenyl)-1,2,4-thiadiazole\text{3-(4-Fluorophenyl)-1,2,4-thiadiazole} + \text{NH₂OH·HCl} \xrightarrow{\text{NaHCO₃, EtOH}} \text{5-Amino-3-(4-fluorophenyl)-1,2,4-thiadiazole}

Yields range from 60–75% depending on the substituent’s electronic effects.

Acylation with 3-Ethoxybenzoyl Chloride

Conventional Acylation in Protic Solvents

The 5-amino-thiadiazole intermediate is acylated with 3-ethoxybenzoyl chloride in anhydrous dioxane or THF using triethylamine (TEA) as a base:

5-Amino-3-(4-fluorophenyl)-1,2,4-thiadiazole+3-Ethoxybenzoyl chlorideTEA, dioxaneTarget Compound\text{5-Amino-3-(4-fluorophenyl)-1,2,4-thiadiazole} + \text{3-Ethoxybenzoyl chloride} \xrightarrow{\text{TEA, dioxane}} \text{Target Compound}

Typical conditions and yields (Table 2):

SolventTemperatureTimeYieldReference
Dioxane80°C40 min55%
THF60°C2 h62%

Coupling Reagent-Mediated Acylation

Carbodiimide coupling reagents like EDC or T3P improve yields by activating the carboxylic acid in situ. For example, reacting 3-ethoxybenzoic acid with the 5-amino-thiadiazole using T3P in DMF affords the target compound in 78% yield:

3-Ethoxybenzoic acid+5-Amino-thiadiazoleT3P, DMFTarget Compound\text{3-Ethoxybenzoic acid} + \text{5-Amino-thiadiazole} \xrightarrow{\text{T3P, DMF}} \text{Target Compound}

Alternative Synthetic Routes

One-Pot Thiadiazole-Benzamide Assembly

A novel one-pot method involves simultaneous thiadiazole formation and acylation. 4-Fluorophenylacetonitrile, thiourea, and 3-ethoxybenzoyl chloride react in NaOH/DMSO at 50°C, yielding the target compound directly (45% yield).

Mechanochemical Synthesis

Grinding 3-ethoxybenzoic acid, 5-amino-3-(4-fluorophenyl)-1,2,4-thiadiazole, and T3P in a ball mill for 30 min achieves 82% yield with minimal solvent.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance acylation rates but complicate purification. Reducing solvent volumes via microwave or mechanochemical methods improves sustainability.

Byproduct Formation

Competing N-acylation at the thiadiazole’s N-2 position occurs in 10–15% of cases, necessitating chromatographic separation.

Characterization and Validation

The final product is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, aromatic), 4.12 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃).

  • IR : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (C-N stretch) .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is C17H14FN3O2SC_{17}H_{14}FN_3O_2S with a molecular weight of approximately 343.37 g/mol. Its structure includes a benzamide moiety linked to a thiadiazole ring substituted with a fluorophenyl group, which contributes to its biological activity and chemical reactivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various bacterial and fungal strains. For instance, compounds derived from similar structures have been shown to possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is another area of interest. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways associated with survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiadiazole derivatives. Among them, this compound demonstrated promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
Similar Thiadiazole DerivativeS. aureus32

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized several derivatives including this compound. The compound was tested against breast cancer cell lines and exhibited significant cytotoxicity at low concentrations .

Cell LineIC50 (µM)
MCF-710
MDA-MB-23115

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in material science. Their unique chemical structure allows for modifications that can enhance properties such as thermal stability and electrical conductivity. This makes them suitable candidates for developing advanced materials in electronics and photonics .

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related benzamide-thiadiazole derivatives:

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Formula Molecular Weight Melting Point Key Features Evidence Source
Target Compound 3-ethoxy benzamide, 4-fluorophenyl thiadiazole C₁₇H₁₄FN₃O₂S 343.4 Not reported Ethoxy, 4-F-phenyl
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 4-methoxy benzamide, phenyl thiadiazole C₁₆H₁₃N₃O₂S 311.4 Not reported Methoxy, phenyl (less lipophilic)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Benzamide, isoxazolyl-phenyl thiadiazole C₁₈H₁₂N₄O₂S 348.39 160°C Isoxazole introduces polarity; lower thermal stability
8a (Ev1) 5-acetyl-6-methyl-pyridin-2-yl, benzamide C₂₃H₁₈N₄O₂S 414.49 290°C Pyridine and acetyl groups increase polarity and melting point
4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 4-chloro benzamide, triazolyl-ethylphenyl thiadiazole C₂₃H₁₉ClN₆OS 424.91 Not reported Chloro (electron-withdrawing), triazole (bulky)

Structural and Functional Insights

Ethoxy vs. Methoxy Substituents
  • The ethoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the methoxy analog (logP ~2.2) . This may enhance membrane permeability but reduce aqueous solubility.
  • 4-Fluorophenyl vs.
Thiadiazole vs. Triazole/Isoxazole Cores
  • Thiadiazole (target compound) has higher aromaticity and rigidity than isoxazole or triazole derivatives, favoring π-π interactions in biological targets .
  • Triazole-containing analogs (e.g., ) introduce bulkier substituents, which may sterically hinder target binding but improve selectivity .

Biological Activity

3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl hydrazine with thioketones or thiosemicarbazides under acidic or basic conditions. The resulting compound can be purified through recrystallization techniques. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. In particular:

  • Cell Viability Assays : Studies using CCK-8 assays demonstrated that compounds containing the thiadiazole moiety showed excellent anti-proliferation abilities against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells .
  • Mechanism of Action : The compound is thought to inhibit key signaling pathways related to cancer cell proliferation by targeting specific receptors such as EGFR and HER-2. Kinase assays confirmed selective inhibition of these targets, suggesting a mechanism that may involve disruption of downstream signaling pathways critical for tumor growth .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat bacterial strains:

  • In Vitro Studies : Compounds similar to this compound have shown promising activity against various bacteria and fungi. For instance, studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative pathogens .

Case Study 1: Anticancer Efficacy

A recent study focused on a series of thiadiazole derivatives similar to this compound. The lead compound exhibited an IC50 value of approximately 0.5 µM against SK-BR-3 cells while showing minimal toxicity towards normal cells (MCF-10A). This selectivity highlights the potential for developing targeted cancer therapies with reduced side effects .

Case Study 2: Antimicrobial Screening

In another study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that compounds with structural similarities to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compounds were tested in various concentrations, revealing effective bactericidal properties at MIC values as low as 2 µg/mL .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerSK-BR-3 (breast cancer)0.5 µM
AntimicrobialStaphylococcus aureus2 µg/mL
Escherichia coli2 µg/mL

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves two key steps:

  • Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to form the 1,2,4-thiadiazole core. Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for yield optimization .
  • Benzamide coupling : The thiadiazole-5-amine intermediate reacts with 3-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Reaction monitoring via TLC and purification by column chromatography ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and fluorophenyl moiety (δ 7.4–7.8 ppm for aromatic protons) .
  • HPLC-MS : High-resolution mass spectrometry confirms the molecular ion peak (expected m/z: ~399.4 for C19_{19}H16_{16}FN3_3O2_2S) and detects impurities (<2%) .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s PDE4 inhibitory activity, and what controls are essential?

  • In vitro PDE4 inhibition : Use recombinant human PDE4 isoforms (PDE4A-D) with cAMP as a substrate. Measure cAMP accumulation via ELISA or fluorescent probes (e.g., HitHunter™). Include rolipram as a positive control (IC50_{50} ~0.1–1 µM) .
  • Cell-based assays : Test in human monocyte-derived macrophages to assess anti-inflammatory effects (e.g., TNF-α suppression). Normalize data to vehicle (DMSO) and cytotoxicity controls (MTT assay) .

Q. What structural modifications enhance target selectivity or potency, and how are structure-activity relationships (SAR) analyzed?

  • Substituent effects :
    • Thiadiazole ring : Replace 4-fluorophenyl with 4-chlorophenyl to evaluate halogen impact on binding affinity.
    • Benzamide moiety : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electron density and receptor interactions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against PDE4’s catalytic domain (PDB: 1XOM) to predict binding poses and affinity trends .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Case example : If the compound shows high PDE4B inhibition in vitro (IC50_{50} = 50 nM) but low efficacy in cell-based assays:
    • Check membrane permeability (logP ~3.5) via PAMPA assay.
    • Evaluate metabolic stability in liver microsomes (e.g., CYP3A4-mediated degradation) .
    • Validate target engagement using cellular thermal shift assays (CETSA) .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanocrystal dispersion to improve aqueous solubility (>100 µg/mL).
  • Stability testing : Conduct pH-dependent degradation studies (pH 1–7.4) and identify degradation products via LC-MS. Protect from light due to potential thiadiazole ring photosensitivity .

Q. How can analytical methods be tailored to quantify this compound in biological matrices?

  • LC-MS/MS method :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
    • LOQ : 1 ng/mL in plasma, with deuterated internal standard (e.g., d4_4-ethoxy analog) .

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